molecular formula C18H21NOS2 B3141301 4-[4-(tert-butyl)benzyl]-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one CAS No. 478247-01-7

4-[4-(tert-butyl)benzyl]-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one

Cat. No.: B3141301
CAS No.: 478247-01-7
M. Wt: 331.5 g/mol
InChI Key: HQEDUFWVXBEZIB-UHFFFAOYSA-N
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Description

4-[4-(tert-butyl)benzyl]-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one is a complex organic compound with a unique structure that combines a thiazepine ring with a thieno ring and a tert-butylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(tert-butyl)benzyl]-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of a thieno[3,2-f][1,4]thiazepine derivative with a tert-butylbenzyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of reactants. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(tert-butyl)benzyl]-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the corresponding reduced products.

    Substitution: The benzyl group can be substituted with other functional groups using electrophilic aromatic substitution reactions, employing reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[4-(tert-butyl)benzyl]-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[4-(tert-butyl)benzyl]-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(tert-butyl)phenyl]-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one
  • 4-[4-(tert-butyl)benzyl]-3,4-dihydrothieno[3,2-f][1,4]oxazepin-5(2H)-one

Uniqueness

4-[4-(tert-butyl)benzyl]-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-[(4-tert-butylphenyl)methyl]-2,3-dihydrothieno[3,2-f][1,4]thiazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NOS2/c1-18(2,3)14-6-4-13(5-7-14)12-19-9-11-22-17-15(16(19)20)8-10-21-17/h4-8,10H,9,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQEDUFWVXBEZIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2CCSC3=C(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(tert-butyl)benzyl]-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one
Reactant of Route 2
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4-[4-(tert-butyl)benzyl]-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one
Reactant of Route 3
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4-[4-(tert-butyl)benzyl]-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one
Reactant of Route 4
4-[4-(tert-butyl)benzyl]-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one
Reactant of Route 5
4-[4-(tert-butyl)benzyl]-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one
Reactant of Route 6
4-[4-(tert-butyl)benzyl]-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one

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